molecular formula C7H10Br3N2- B15494460 CID 131863682

CID 131863682

Cat. No.: B15494460
M. Wt: 361.88 g/mol
InChI Key: TYDZHQMKSLAFKM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Tribromide Reagents in Organic Synthesis

The use of elemental bromine as a halogenating agent in organic synthesis is a long-established practice. However, its high reactivity, toxicity, and corrosive nature have driven the development of alternative, more manageable brominating reagents. iipseries.org Among these, tribromide salts have emerged as a significant class of compounds.

One of the earliest and most well-known tribromide reagents is pyridinium (B92312) tribromide (also known as pyridinium hydrobromide perbromide). chemicalbook.com This solid reagent offers a safer and more convenient method for handling and dispensing a precise amount of bromine for a reaction. sigmaaldrich.com The development of pyridinium tribromide marked a significant step forward in making bromination reactions more controlled and selective. chemicalbook.com

Over the years, a variety of other tribromide reagents have been synthesized and utilized, including quaternary ammonium (B1175870) tribromides. tandfonline.com These reagents often exhibit different solubilities and reactivities, allowing for a broader range of applications in various solvent systems. tandfonline.com The evolution of these reagents has been driven by the need for greater selectivity, milder reaction conditions, and improved handling characteristics. The development of phosphonium (B103445) tribromides, for instance, introduced reagents with phase-transfer properties, facilitating reactions in aqueous media. wikipedia.org The synthesis of boron tribromide dates back to 1846 and has since become a versatile reagent in organic synthesis, particularly for the cleavage of ethers due to its strong Lewis acidity. borates.todayacs.org

The Role of Pyridine-Based Compounds in Chemical Catalysis and Reactivity

Pyridine (B92270) and its derivatives are a cornerstone of modern organic chemistry, finding extensive use as solvents, bases, and nucleophilic catalysts. benthamscience.comthieme-connect.com The nitrogen atom in the pyridine ring possesses a lone pair of electrons, which imparts basic and nucleophilic properties to the molecule. However, pyridine itself is a relatively weak base.

The introduction of an electron-donating group, such as a dimethylamino group at the 4-position, dramatically enhances the basicity and nucleophilic character of the pyridine ring. borates.today 4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst used in a wide array of organic transformations, most notably in acylation reactions. sigmaaldrich.com The catalytic activity of DMAP stems from its ability to react with an acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is then more susceptible to nucleophilic attack by an alcohol or amine, leading to the formation of the corresponding ester or amide and regenerating the DMAP catalyst. borates.today

Significance of Halogenating Agents in Advanced Organic Transformations

Halogenated organic compounds are of immense importance, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. iipseries.org The introduction of a halogen atom into an organic molecule can significantly alter its physical, chemical, and biological properties. numberanalytics.com Halogenation reactions, therefore, are fundamental transformations in organic synthesis.

Electrophilic halogenation is a primary method for introducing halogen atoms into electron-rich systems, such as aromatic compounds and alkenes. numberanalytics.com The choice of halogenating agent is crucial for achieving the desired regioselectivity and avoiding unwanted side reactions. While elemental halogens are powerful, their lack of selectivity often necessitates the use of milder and more selective reagents. iipseries.org

The development of reagents like N-halosuccinimides (e.g., NBS for bromination) and, more pertinent to this article, tribromide salts, has provided chemists with a toolkit of reagents with varying reactivities. acs.org These reagents allow for more controlled halogenations under milder conditions. acs.org Advanced organic transformations, such as the late-stage functionalization of complex molecules, often require highly selective halogenating agents that can tolerate a wide range of functional groups. researchgate.net The design of new halogenating reagents and catalytic systems continues to be an active area of research, with a focus on improving efficiency, selectivity, and environmental sustainability. sapub.org

Overview of Current Research Trajectories for 4-(Dimethylamino)pyridine Tribromide

Current research involving 4-(Dimethylamino)pyridine Tribromide primarily focuses on its application as a selective and easy-to-handle brominating agent. Its solid nature and stability make it an attractive alternative to elemental bromine, particularly in educational settings and for small-scale synthesis. sigmaaldrich.com

Recent studies have demonstrated the utility of 4-(Dimethylamino)pyridine Tribromide in a variety of organic transformations. For instance, it has been employed as a brominating agent in the multi-step synthesis of 3,3,3-triethoxypropyne. tandfonline.comthieme-connect.com It has also been used as a reactant in the preparation of metal-organic complexes, such as a cadmium-bromo complex with a dimethylaminopyridinium salt. tandfonline.comthieme-connect.com

The reactivity of 4-(Dimethylamino)pyridine Tribromide is being explored in the regioselective bromination of various heterocyclic systems. For example, research has shown its use in the bromination of imidazo[1,2-a]pyridines, a class of compounds with significant interest in medicinal chemistry. Furthermore, its application extends to the bromination of other electron-rich aromatic and heterocyclic compounds.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10Br3N2-

Molecular Weight

361.88 g/mol

InChI

InChI=1S/C7H10N2.Br3/c1-9(2)7-3-5-8-6-4-7;1-3-2/h3-6H,1-2H3;/q;-1

InChI Key

TYDZHQMKSLAFKM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=NC=C1.Br[Br-]Br

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 4 Dimethylamino Pyridine Tribromide

Established Synthetic Routes for 4-(Dimethylamino)pyridine Tribromide

The synthesis of 4-(Dimethylamino)pyridine Tribromide is a two-step process that begins with the preparation of its precursor, 4-(Dimethylamino)pyridine (DMAP).

Precursor Synthesis and Purification Techniques

The industrial synthesis of DMAP often starts from pyridine (B92270). One common method involves the quaternization of pyridine with an agent like thionyl chloride to form an N-pyridyl pyridinium (B92312) salt. This intermediate is then aminated using N,N-dimethylformamide (DMF) or dimethylamine (B145610). The resulting product is hydrolyzed and purified by distillation. researchgate.netgoogle.comgoogleapis.com

A laboratory-scale synthesis involves the reaction of pyridine with bromine and dimethylamine hydrochloride. The reaction mixture is then treated with a sodium hydroxide (B78521) solution, and the product is isolated by solid-liquid separation and drying. thieme-connect.com This method can achieve yields of over 85% with a purity exceeding 99.5%. thieme-connect.com

Purification of DMAP is typically achieved through recrystallization from solvents like isopropyl ether, which yields colorless crystalline flakes. google.com The purity can be assessed by its melting point, which is in the range of 110-113 °C. researchgate.net

Optimization of Reaction Conditions for High Yield and Purity

The formation of 4-(Dimethylamino)pyridine Tribromide involves the reaction of DMAP with bromine. While specific optimized conditions for this exact compound are not extensively detailed in single literature sources, general procedures for the synthesis of pyridinium tribromides can be adapted. prepchem.com The reaction is typically carried out by treating a solution of the pyridine derivative with elemental bromine.

For instance, pyridinium tribromide is prepared by reacting pyridine with hydrobromic acid to form pyridine hydrobromide, which is then treated with bromine in glacial acetic acid. prepchem.com Cooling the reaction mixture yields the crystalline tribromide product. prepchem.com A similar approach can be applied to DMAP, likely with careful control of stoichiometry and temperature to maximize the yield and purity of the desired tribromide salt. The use of a stable, crystalline alternative to elemental bromine, such as pyridinium tribromide itself, can simplify handling and purification procedures. chemicalbook.com

Spectroscopic and Chromatographic Characterization in Research Synthesis

The characterization of 4-(Dimethylamino)pyridine Tribromide and its precursor, DMAP, relies on standard spectroscopic and chromatographic techniques.

Spectroscopic Data for 4-(Dimethylamino)pyridine (Precursor):

TechniqueObserved Signals
¹H NMR δ 8.26 (d, 2H), 6.47 (d, 2H), 2.96 (s, 6H) google.comchemicalbook.comspectrabase.com
IR (KBr) Bands corresponding to C-N stretching, aromatic C-H stretching, and ring vibrations. sigmaaldrich.comchemicalbook.comnih.gov

Expected Spectroscopic Data for 4-(Dimethylamino)pyridine Tribromide:

TechniqueExpected Changes from DMAP
¹H NMR Downfield shift of the aromatic protons due to the positive charge on the pyridine nitrogen. The dimethylamino protons would also be affected.
¹³C NMR Downfield shift of the pyridine ring carbons, particularly those ortho and para to the nitrogen atom.
IR Appearance of a broad N-H stretch from the pyridinium ion and shifts in the aromatic ring vibration frequencies. The presence of the tribromide anion (Br₃⁻) would also contribute to the far-IR spectrum.

Chromatographic Analysis:

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of DMAP and its derivatives. A reversed-phase HPLC method has been developed for the analysis of DMAP using a C18 column with a mobile phase of acetonitrile (B52724) and water containing trifluoroacetic acid, with UV detection at 280 nm. google.com Similar conditions, potentially with adjustments to the mobile phase composition and pH, could be employed for the analysis of 4-(Dimethylamino)pyridine Tribromide. The analysis of other pyridinium bromide compounds has been successfully performed using HPLC, often with C18 columns and gradient elution. researchgate.netnih.gov

Advanced Derivatization Studies of the 4-(Dimethylamino)pyridine Core

The 4-(dimethylamino)pyridine (DMAP) core is a versatile scaffold for the synthesis of a wide range of derivatives with tailored properties and applications.

Strategies for Functional Group Modification

The DMAP core can be readily modified at various positions. For instance, bromination of DMAP can lead to derivatives like 3-bromo-4-(dimethylamino)pyridine, which serves as a key intermediate for further functionalization. Current time information in Bangalore, IN. This bromo-derivative can undergo reactions such as bromine-magnesium exchange to form a Grignard reagent, which can then be trapped with various electrophiles to introduce new functional groups. Current time information in Bangalore, IN.

Synthesis of Analogues and Related Brominating Species

The inherent reactivity of the pyridine nucleus allows for the synthesis of a diverse array of analogues. Chiral DMAP analogues have been developed for use as nucleophilic catalysts in asymmetric synthesis. Current time information in Bangalore, IN.

Furthermore, the concept of pyridinium-based brominating agents extends beyond the simple tribromide. For example, pyridinium dichlorobromate (PyHBrCl₂) has been synthesized and shown to be a stable and effective brominating agent for aromatic compounds. thieme-connect.com Other related reagents include tetrabutylammonium (B224687) tribromide, which is used in the condensation of carboxylic acids with alcohols. umich.edu The synthesis of various 1-alkyl-3-alkyl-pyridinium bromides has also been reported, highlighting the broad scope of derivatization possible from the pyridine core. google.com These studies demonstrate the potential to fine-tune the reactivity and selectivity of brominating agents based on the pyridinium scaffold.

Chemical Reactivity and Mechanistic Investigations of 4 Dimethylamino Pyridine Tribromide

Role of the Tribromide Anion in Electrophilic Bromination

The tribromide anion (Br₃⁻) is a polyhalogen ion that exists in equilibrium with molecular bromine and a bromide ion:

Br₃⁻ ⇌ Br₂ + Br⁻

This equilibrium is crucial to its function as a brominating agent. The Br₃⁻ ion serves as a solid, stable carrier of bromine, which is released in solution. This allows for better stoichiometric control and avoids the hazards associated with handling highly volatile and corrosive liquid bromine. researchgate.netyoutube.com

In electrophilic bromination reactions, the reactive species is typically considered to be Br₂, generated from the dissociation of the tribromide anion. youtube.com However, in some contexts, the tribromide ion itself has been proposed as the reactive oxidizing species. researchgate.net The polarity of the solvent can influence the position of the equilibrium and thus the reaction rate. Studies on the oxidation of alcohols with TBAT showed that the rate increases with the increasing polarity of the solvent, which is consistent with a mechanism involving ionic species. researchgate.net

Influence of the 4-(Dimethylamino)pyridine Cation on Reactivity and Selectivity

The cation component of an ammonium (B1175870) tribromide salt can significantly influence the reagent's properties and reactivity. The 4-(Dimethylamino)pyridinium (B8497252) cation is the conjugate acid of 4-(Dimethylamino)pyridine (DMAP), a widely used, highly nucleophilic catalyst. wikipedia.orgchemicalbook.com

Key influences of the cation include:

Solubility and Stability : The cation's structure affects the crystal lattice energy and the reagent's solubility in various organic solvents, which in turn impacts reaction conditions and rates. solubilityofthings.com

Steric and Electronic Effects : The bulky nature of the cation can influence the approach of the substrate to the tribromide anion, potentially affecting selectivity. The strong electron-donating nature of the dimethylamino group makes the parent DMAP highly nucleophilic. mdpi.comacs.org While protonated in the tribromide salt, the electronic character of the ring can still mediate interactions within the reaction medium. In DMAP-catalyzed reactions, electron-donating groups on the pyridine (B92270) ring enhance catalytic activity compared to electron-withdrawing groups. acs.org This intrinsic property suggests the cation is not merely a spectator ion but an active component of the chemical environment.

Kinetics and Thermodynamics of 4-(Dimethylamino)pyridine Tribromide-Mediated Reactions

Detailed kinetic and thermodynamic data for reactions specifically mediated by 4-(Dimethylamino)pyridine tribromide are not extensively reported in the literature. However, studies of analogous systems provide insight into the factors governing these reactions.

For the bromination of alkenes with tetrabutylammonium (B224687) tribromide (TBAT), the reaction kinetics are consistent with a mechanism involving a pre-equilibrium formation of a π-complex, followed by the rate-determining formation of the bromonium ion. researchgate.net

Kinetic studies of alcohol oxidation by TBAT revealed that the reaction is first-order with respect to the tribromide and exhibits Michaelis-Menten type kinetics with respect to the alcohol concentration. researchgate.net This suggests the formation of an intermediate complex between the reactant and the tribromide. The oxidation of [1,1-²H₂]ethanol showed a significant kinetic isotope effect, indicating that the C-H bond cleavage is part of the rate-determining step. researchgate.net

The thermodynamics of the bromination are generally favorable, as the formation of two new carbon-bromine single bonds is enthalpically preferred over the breaking of one carbon-carbon π-bond and one bromine-bromine bond. The reaction is typically exothermic.

Table 2: Activation Parameters for Related Reactions

ReactionReagentΔH≠ (kJ mol⁻¹)ΔS≠ (J K⁻¹ mol⁻¹)Solvent
Hydroboration of 1-octeneHBBr₂·SMe₂82 ± 1-18 ± 4CH₂Cl₂ researchgate.net
Hydroboration of 1-hexyneHBBr₂·SMe₂78 ± 4-34 ± 12CH₂Cl₂ researchgate.net

Applications of 4 Dimethylamino Pyridine Tribromide in Advanced Organic Synthesis

Regioselective and Chemoselective Bromination Reagent

4-(Dimethylamino)pyridine Tribromide (DMAP-HBr₃) is a valuable reagent for the regioselective and chemoselective bromination of various organic substrates. Its solid nature makes it a safer and more manageable alternative to liquid bromine.

The bromination of phenols often yields a mixture of ortho- and para-isomers. However, the use of pyridinium (B92312) tribromide and its derivatives can afford high selectivity. thieme-connect.de For instance, the bromination of phenols with pyridinium tribromide can selectively yield para-brominated phenols, unless the para-position is already occupied, in which case ortho-bromination occurs. thieme-connect.de This selectivity is crucial in multi-step syntheses where specific isomers are required. Research has shown that various substituted phenols can be efficiently monobrominated with high regioselectivity using tribromide reagents. researchgate.net

In the case of anilines, which are highly activated aromatic systems, controlling the extent and position of bromination can be challenging. 1-Butyl-3-methylpyridinium tribromide has been demonstrated as a highly efficient and regioselective reagent for the nuclear bromination of various anilines, often requiring only water for extraction of the product. researchgate.net This highlights the chemoselectivity of such reagents, which can selectively brominate the aromatic ring without affecting other functional groups.

The chemoselectivity of pyridinium tribromide is also evident in its ability to deprotect primary tert-butyldimethylsilyl (TBS) ethers in the presence of other protecting groups. This selective deprotection occurs under mild conditions, showcasing the reagent's utility in complex synthetic sequences where differential protection is key. chemicalbook.com

Table 1: Regioselective Bromination of Phenols

SubstrateReagentProductSelectivity (para:ortho)Reference
PhenolPyridinium Tribromide4-BromophenolHigh thieme-connect.de
4-MethylphenolPyridinium Tribromide2-Bromo-4-methylphenolOrtho-selective thieme-connect.de
PhenolTMSBr / (4‐ClC₆H₄)₂SO4-Bromophenolup to 99:1 chemistryviews.org

Applications in the Synthesis of Natural Products and Complex Molecules

The construction of complex molecular scaffolds, such as those found in natural products, often requires reagents that are both effective and selective. 4-(Dimethylamino)pyridine (DMAP), the parent amine of the tribromide salt, and the tribromide itself, have played significant roles in the total synthesis of several intricate molecules.

In the synthesis of the potent anticancer drug Paclitaxel (Taxol®), DMAP is utilized as a catalyst in crucial acylation and protection steps. nih.govepo.org For example, it is used to facilitate the attachment of side chains to the complex baccatin (B15129273) III core. epo.org The synthesis of a disulfide-linked paclitaxel-tetramethylpyrazine conjugate for combination cancer chemotherapy also employs DMAP as a catalytic agent in the condensation reaction. thno.org

Furthermore, DMAP has been instrumental in cascade reactions for building complex polycyclic systems. For instance, a one-pot translactonization–α-hydroxylation cascade, assisted by benzoyl anhydride (B1165640) and 4-dimethylaminopyridine (B28879), was a key step in the synthesis of a lactone intermediate with a spirocyclic core. nih.gov The synthesis of (+)-ingenol, a complex natural product, also involved the use of DMAP in a diastereoselective chlorination step. nih.gov

The synthesis of artemisinin, a vital antimalarial drug, involves multiple synthetic steps where precise control of reactivity is essential. While a direct role for 4-(dimethylamino)pyridine tribromide in the core synthesis is not prominently documented in the provided results, the parent compound, DMAP, is frequently used in complex esterification and acylation reactions that are common in such syntheses. cardiff.ac.uknih.gov

Utility in Pharmaceutical and Agrochemical Intermediate Synthesis

4-(Dimethylamino)pyridine and its tribromide salt are widely used in the synthesis of intermediates for the pharmaceutical and agrochemical industries. chemicalbook.com Their catalytic activity in acylation and other transformations makes them valuable tools for constructing molecular building blocks.

A notable example is the synthesis of cinnamic acids. A novel, direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids has been developed using boron tribromide as a reagent in the presence of 4-dimethylaminopyridine (DMAP) and pyridine (B92270) as bases. researchgate.netresearchgate.net Cinnamic acid derivatives are important precursors for various pharmaceuticals, including antibacterial, antifungal, and antiparasitic agents. researchgate.net

In the agrochemical sector, pyridine-based compounds are a significant class of active ingredients. The synthesis of various heterocyclic compounds, which can serve as scaffolds for new agrochemicals, is often facilitated by DMAP. wuxibiology.com For instance, DMAP has been used as a catalyst in the synthesis of 2-aminothiophenes, which are known to exhibit pesticidal activities. nih.gov

The synthesis of zolpidem, a sedative-hypnotic drug, involves a condensation reaction to form an imidazopyridine intermediate, a reaction type where DMAP catalysis is often beneficial. rsc.org Similarly, the synthesis of various other nitrogen-containing heterocycles, which form the core of many drugs, can be achieved through multicomponent reactions catalyzed by DMAP and its analogues. asau.ru

Table 2: Synthesis of Pharmaceutical and Agrochemical Intermediates

Intermediate/ProductSynthetic MethodRole of DMAP/DMAP-HBr₃ApplicationReference
Cinnamic AcidsDirect synthesis from aldehydes and carboxylic acidsBase and activating agentPharmaceutical precursors researchgate.netresearchgate.net
2-AminothiophenesMulticomponent reactionCatalystAgrochemical precursors nih.gov
ImidazopyridinesCondensation reactionCatalystPharmaceutical core structure rsc.org

Development of Novel Reaction Methodologies Utilizing 4-(Dimethylamino)pyridine Tribromide

The unique reactivity of 4-(Dimethylamino)pyridine Tribromide has spurred the development of novel synthetic methods. Its application extends beyond simple bromination to its use as a catalyst and a component in innovative reaction systems.

One area of significant development is in multicomponent reactions (MCRs). A one-pot, three-component reaction for the synthesis of pyran-annulated heterocyclic compounds has been reported using a catalytic amount of DMAP. scispace.com This method allows for the efficient construction of complex heterocyclic scaffolds from simple starting materials. Similarly, highly functionalized piperidines have been synthesized through a one-pot multicomponent reaction using tetrabutylammonium (B224687) tribromide, a related quaternary ammonium (B1175870) tribromide, as an efficient catalyst. scispace.com

Furthermore, a highly convergent and regioselective three-component domino coupling for the synthesis of highly substituted 4H-thiopyrans is promoted by DMAP. This cascade reaction demonstrates high atom economy and efficiency by forming three new bonds and one stereocenter in a single operation. nih.gov

Novel catalysts based on DMAP have also been developed. For example, a hyperbranched polymer-supported DMAP catalyst has been prepared for the efficient synthesis of vitamin E succinate. academie-sciences.fr This heterogeneous catalyst can be easily separated from the reaction mixture, offering advantages in terms of purification and catalyst recycling.

Integration into Multicomponent Reactions and Cascade Processes

The ability of 4-(Dimethylamino)pyridine and its tribromide salt to act as both a catalyst and a reagent makes them ideal candidates for integration into multicomponent reactions (MCRs) and cascade processes. These reaction formats are highly desirable in modern organic synthesis due to their efficiency and atom economy.

Indium(III)-catalyzed cascade cycloisomerization reactions of aryl 1,5-enynes have been developed to synthesize tricyclic frameworks. In this context, stable solid triorganoindium reagents have been prepared by coordination with DMAP, which then participate in subsequent cross-coupling reactions. acs.orgrsc.org This demonstrates the integration of DMAP in a multi-step, one-pot process.

The synthesis of highly functionalized piperidines via a one-pot multicomponent reaction catalyzed by tetrabutylammonium tribromide showcases the utility of tribromide reagents in MCRs. scispace.com These reactions allow for the rapid assembly of complex molecular structures from simple and readily available starting materials.

DMAP has also been employed to catalyze the synthesis of 1,2-dihydroquinazolines via a one-pot three-component reaction of aromatic aldehydes, 2-aminobenzophenone, and ammonium acetate (B1210297) under mild conditions. asau.ru The proposed mechanism involves DMAP acting as a base to facilitate condensation and subsequent intramolecular cyclization.

The development of Biginelli-like reactions for the synthesis of 3,4-dihydropyrimidin(thio)ones, which are privileged structures in medicinal chemistry, has also seen the application of various catalysts, with DMAP and related bases playing a key role in promoting these multicomponent condensations. nih.govmdpi.comresearchgate.net

Catalytic and Ancillary Roles of 4 Dimethylamino Pyridine Tribromide in Chemical Transformations

Synergistic Effects in Catalytic Systems

The catalytic efficacy of pyridinium-based compounds can be significantly enhanced through synergistic interactions with other reagents. While direct studies on the synergistic catalytic effects of 4-(dimethylamino)pyridine tribromide are not extensively documented, research on the closely related 4-N,N-dimethylaminopyridine (DMAP) offers valuable insights into potential synergistic behaviors.

In a notable study, a metal-free catalytic system comprising DMAP and benzyl (B1604629) bromide demonstrated a pronounced synergistic effect in the selective oxidation of methyl aromatics using molecular oxygen. mdpi.com The investigation into the oxidation of p-xylene (B151628) revealed that while DMAP or benzyl bromide alone showed minimal catalytic activity, their combination led to a substantial increase in product conversion. mdpi.com This synergy is attributed to the in situ formation of a 1-benzyl-4-N,N-dimethylpyridinium bromide onium salt, which is believed to be the true catalytic species. mdpi.com This onium salt facilitates the oxidation process, leading to the formation of p-toluic acid as the major product with high selectivity. mdpi.com

The following table summarizes the synergistic effect observed in the oxidation of p-xylene with the DMAP/benzyl bromide system. mdpi.com

Catalyst Systemp-Xylene Conversion (%)
None<1
DMAP<1
Benzyl Bromide6
DMAP + Benzyl Bromide49
1-benzyl-4-N,N-dimethylpyridinium bromide51

Table 1: Synergistic effect of DMAP and benzyl bromide in p-xylene oxidation. mdpi.com

Given that 4-(dimethylamino)pyridine tribromide is a salt containing the 4-(dimethylamino)pyridinium (B8497252) cation, it is plausible that it could participate in similar synergistic catalytic cycles, potentially with metal catalysts or other organic co-catalysts, to enhance reaction rates and selectivities.

Role as a Pre-catalyst or Co-catalyst in Bromination Reactions

4-(Dimethylamino)pyridine tribromide is primarily utilized as a pre-catalyst or co-catalyst that delivers electrophilic bromine to a reaction system. Its solid nature makes it a more manageable and safer alternative to liquid bromine.

A significant example of its role as a pre-catalyst is observed in a reaction involving a cobalt(II) salt. The reaction of cobalt(II) acetate (B1210297) with 4-(dimethylamino)pyridinium hydrobromide perbromide (a synonym for the tribromide) resulted in the formation of a novel cobalt complex. nih.gov In this complex, the cobalt(II) ion is coordinated to a bromine-substituted 4-(dimethylamino)pyridine molecule. nih.gov The formation of this brominated pyridine (B92270) ligand is believed to be catalyzed by the cobalt(II) ion, which facilitates an electrophilic substitution on the pyridine ring. nih.gov This suggests that the tribromide acts as a bromine source, with the metal center mediating the subsequent reaction.

Furthermore, research on other tribromide species has highlighted their role as bifunctional catalysts in the oxidative bromination of aromatic compounds. researchgate.net While specific studies on 4-(dimethylamino)pyridine tribromide in this context are limited, the general principle of tribromides acting as both a bromine source and a catalyst for bromination is well-established. In asymmetric bromination reactions, the mechanism can involve the tribromide ion (Br₃⁻) directly, which is less sensitive to electronic effects of substituents compared to molecular bromine (Br₂). core.ac.uk

Activation and Deactivation Pathways in Catalytic Cycles

The activation of 4-(dimethylamino)pyridine tribromide in a catalytic cycle typically involves the release of electrophilic bromine. This can be compared to the well-understood activation of its parent compound, DMAP, in acylation reactions.

In DMAP-catalyzed esterifications, DMAP reacts with an acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium ion. wikipedia.org This activated intermediate is then attacked by the alcohol to form the ester, regenerating the DMAP catalyst in the process. wikipedia.org The catalytic cycle is completed by an auxiliary base which deprotonates the protonated DMAP. wikipedia.org

A plausible activation pathway for 4-(dimethylamino)pyridine tribromide in bromination reactions would involve the dissociation of the tribromide to release an electrophilic bromine species (formally Br⁺), which then brominates the substrate. The remaining 4-(dimethylamino)pyridinium bromide could then be recycled or react further depending on the reaction conditions.

Deactivation pathways for 4-(dimethylamino)pyridine tribromide as a catalyst are not extensively detailed in the literature. However, potential deactivation could occur through several mechanisms:

Irreversible side reactions: The highly reactive brominating species generated could react with the solvent or other components in the reaction mixture, leading to the formation of inactive byproducts.

Strong binding to products or intermediates: The 4-(dimethylamino)pyridinium cation could form stable complexes with products or intermediates, preventing its regeneration and participation in further catalytic cycles.

Degradation of the pyridine ring: Under harsh reaction conditions, the pyridine ring itself could undergo degradation.

In some catalytic systems involving primary amines, deactivation has been observed through the formation of stable amides with activating agents, preventing the amine from participating in the desired catalytic cycle. chalmers.se While not directly analogous, this highlights a potential deactivation route through irreversible reactions with reaction components.

Recovery and Recycling of 4-(Dimethylamino)pyridine Tribromide from Reaction Mixtures

The recovery and recycling of catalysts are crucial for developing sustainable and cost-effective chemical processes. While specific protocols for recycling 4-(dimethylamino)pyridine tribromide are not widely published, methods for the recovery of the parent amine, DMAP, and related pyridinium (B92312) salts provide a strong basis for potential strategies.

One common method to remove the basic DMAP from a reaction mixture is to perform an acidic wash. mdpi.com By washing the organic phase with a dilute aqueous acid solution (e.g., HCl or KHSO₄), the basic DMAP is protonated to form a water-soluble salt, which is then extracted into the aqueous phase. mdpi.com The DMAP can then be recovered from the aqueous phase by neutralization and extraction.

A more advanced approach involves the use of recyclable catalyst systems. 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been successfully employed as a recyclable catalyst for the acylation of inert alcohols. researchgate.net This salt can be reused multiple times without a significant loss of activity. researchgate.net

Another effective strategy is the immobilization of the catalyst on a solid support. DMAP supported on a polymer can be easily removed from the reaction mixture by simple filtration, allowing for its reuse. mdpi.com Similarly, pyridinium hydrobromide perbromide has been entrapped in a sol-gel matrix, creating a heterogenized brominating agent that can be recharged with bromine and recycled. researchgate.net This approach offers the advantage of clean and odorless bromination. researchgate.net

These strategies suggest that 4-(dimethylamino)pyridine tribromide could be recovered and recycled through several potential methods:

Post-reaction conversion and extraction: After the reaction, the resulting 4-(dimethylamino)pyridinium bromide could be collected and re-brominated to regenerate the tribromide.

Immobilization: Anchoring the 4-(dimethylamino)pyridinium moiety to a solid support, such as a polymer or silica, would allow for easy separation and recycling of the catalyst.

Computational and Theoretical Chemistry Studies of 4 Dimethylamino Pyridine Tribromide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electron distribution, and the nature of its chemical bonds. While comprehensive studies focusing exclusively on 4-(dimethylamino)pyridine tribromide are not abundant, analysis of its components and structurally similar compounds provides significant insight.

The core of the cationic component is the 4-(dimethylamino)pyridinium (B8497252) ion. Quantum chemical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT) methods, have been performed on related salts, such as 4-(dimethylamino)pyridinium 4-toluenesulfonate. researchgate.net These studies reveal key features that are transferable to the tribromide salt.

The tribromide anion (Br₃⁻) is a well-characterized polyhalogen ion with a linear or near-linear geometry, resulting from the interaction of a bromide ion (Br⁻) with a diatomic bromine molecule (Br₂).

ParameterObservationImplicationSource
N-C Bond Length (amino-ring) Characteristically short (e.g., ~1.3360 Å in a similar salt)Electronic delocalization between the dimethylamino group and the pyridinium (B92312) ring. researchgate.net
Dihedral Angle (amino-ring) Small, indicating near-coplanarity.Facilitates π-system conjugation and charge delocalization. researchgate.net
Cation Structure Protonation occurs at the heterocyclic nitrogen atom.Influences the electronic distribution and hydrogen bonding potential. researchgate.net
Anion Structure Linear or near-linear tribromide (Br₃⁻) ion.Acts as the source of electrophilic bromine for reactions. sigmaaldrich.com

This interactive table summarizes key structural features of the 4-(dimethylamino)pyridinium cation derived from computational and experimental studies on related compounds.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions, allowing for the calculation of energies of reactants, products, and the transition states that connect them. For 4-(dimethylamino)pyridine tribromide, DFT studies can elucidate its function as a brominating agent.

While specific DFT studies mapping the complete reaction pathways for this particular reagent are limited in the public domain, the general mechanism of bromination using tribromide salts is understood to involve the transfer of an electrophilic bromine atom to a nucleophilic substrate. DFT calculations can model this process by:

Locating Transition States : Identifying the highest energy point along the reaction coordinate, the transition state, which is crucial for determining the reaction's activation energy and, consequently, its rate.

Investigating Regioselectivity : For substrates with multiple potential reaction sites, DFT can be used to calculate the activation energies for each possible pathway. The pathway with the lowest activation energy is predicted to be the major product, thus explaining the reaction's regioselectivity. A validated method for this involves calculating the relative stabilities of the σ-complex intermediates formed during electrophilic aromatic substitution. acs.org

A relevant study describes the reaction of 4-(dimethylamino)pyridinium tribromide with a cobalt salt, which results in the formation of a bromine-substituted 4-(dimethylamino)pyridine molecule. researchgate.net This reaction is proposed to proceed via an electrophilic substitution mechanism, likely catalyzed by the cobalt ion. researchgate.net DFT calculations could be employed to model the transition states and intermediates of this specific transformation, providing a deeper understanding of the catalytic cycle and the role of the metal ion.

Molecular Dynamics Simulations of 4-(Dimethylamino)pyridine Tribromide Interactions

Molecular Dynamics (MD) simulations provide a method to study the time-dependent behavior of molecular systems, offering insights into the dynamic interactions between molecules, such as solvent effects and intermolecular forces in condensed phases. google.com

For 4-(dimethylamino)pyridine tribromide, MD simulations can be applied to several areas:

Solvation and Ion Pairing : MD simulations can model how the 4-(dimethylamino)pyridinium cation and the tribromide anion interact with each other and with solvent molecules in a solution. This is crucial for understanding the reagent's solubility and the availability of the tribromide ion for reaction.

Crystal Packing and Stability : In the solid state, MD can be used to simulate the lattice dynamics, helping to explain the compound's crystalline structure and thermal stability. The crystal structure of related salts is known to be stabilized by a network of hydrogen bonds (e.g., N-H···O) and other non-covalent interactions. researchgate.net

Interaction with Substrates : Simulations could model the pre-reaction complex formed between the tribromide salt and a substrate molecule. This can reveal the preferred orientation of the reactants before the chemical reaction occurs, which can be a determining factor in stereoselectivity.

While specific MD simulation studies on 4-(dimethylamino)pyridine tribromide are not widely published, the methodology has been extensively used for similar systems, such as ionic liquids and other organic salts, to probe their structural and dynamic properties. nih.govnih.gov

Prediction of Reactivity and Selectivity Profiles Based on Computational Models

Computational models are instrumental in predicting how a chemical will behave in a reaction, saving time and resources in the laboratory. The reactivity and selectivity of 4-(dimethylamino)pyridine tribromide can be predicted using various theoretical approaches.

The reactivity of the tribromide ion as a bromine donor is well-established. Computational models focus on predicting how it will react with different nucleophilic substrates. Key predictive tools include:

Frontier Molecular Orbital (FMO) Theory : The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (in this case, the Br-Br bond within the tribromide) governs the reaction. The energies and spatial distributions of these orbitals, which can be calculated using quantum chemistry methods, predict where a reaction is most likely to occur. nih.gov

Molecular Electrostatic Potential (MEP) Maps : MEP maps visualize the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For a potential substrate, the most electron-rich site would be the predicted point of attack by the electrophilic bromine from the tribromide.

σ-Complex Stability : For electrophilic aromatic substitutions, the regioselectivity (e.g., ortho, meta, or para bromination) can be accurately predicted by calculating the relative thermodynamic stabilities of the possible cationic intermediates (σ-complexes or Wheland intermediates). acs.org The most stable intermediate corresponds to the major observed product. acs.org

Computational MethodPredicted PropertyApplication to 4-(Dimethylamino)pyridine Tribromide ReactionsSource
FMO Analysis Reactivity, Site of attackPredicts reactivity based on the HOMO (substrate) - LUMO (tribromide) energy gap and orbital overlap. nih.gov
MEP Maps Nucleophilic/Electrophilic SitesIdentifies the most electron-rich site on a substrate, predicting the location of bromination. nih.gov
DFT Energy Calculations RegioselectivityPredicts the major product by comparing the relative stabilities of possible σ-complex intermediates. acs.org
Reaction Force Analysis Mechanistic DetailsAnalyzes the electronic and geometric changes along the reaction pathway to understand bond formation/breaking events.

This interactive table outlines computational models used to predict the reactivity and selectivity of bromination reactions.

In Silico Design of Novel Brominating Agents Inspired by 4-(Dimethylamino)pyridine Tribromide

The insights gained from computational studies of 4-(dimethylamino)pyridine tribromide can be used to design new, improved brominating agents in silico (i.e., via computer simulation). The goal is to create novel reagents with tailored properties, such as enhanced reactivity, greater selectivity, improved stability, or better solubility in "green" solvents.

The design process can involve several strategies:

Structural Modification : The 4-(dimethylamino)pyridinium cation can be systematically modified. For example, substituents could be added to or altered on the pyridine (B92270) ring. Computational chemistry would then be used to calculate how these modifications affect the electronic properties of the cation and, consequently, the stability and reactivity of the corresponding tribromide salt.

Comparative Analysis : Newly designed virtual compounds can be computationally benchmarked against known brominating agents, including other tribromide salts. researchgate.net Properties such as the calculated activation energies for the bromination of a standard substrate could be used as a metric for comparison.

This in silico approach accelerates the discovery process, allowing researchers to screen a vast number of potential candidates and prioritize the most promising ones for laboratory synthesis and testing, a strategy common in modern drug and materials design. auctoresonline.org

Based on the comprehensive search conducted, there is a significant lack of specific preclinical research data for the chemical compound CID 131863682 , also known as 4-(Dimethylamino)pyridine tribromide , within the public domain. The available information primarily identifies it as a chemical reagent used in organic synthesis, with a notable absence of studies pertaining to its biological activity, molecular interactions, or effects on cellular pathways as required by the detailed outline.

The investigation into 4-(Dimethylamino)pyridine (DMAP) and its analogs reveals a body of research, but this is largely focused on their catalytic applications in chemical reactions. While there is extensive literature on the biological activities of various pyridine derivatives, this information is not specific to the tribromide salt .

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that adheres to the strict structure and content requirements of the user's request. The specific data required for the sections and subsections outlined below does not appear to be available in the searched sources:

Biological Activity and Molecular Interactions of 4-(Dimethylamino)pyridine Tribromide Analogs (Preclinical Research Focus)

Biological Activity and Molecular Interactions of 4 Dimethylamino Pyridine Tribromide Analogs Preclinical Research Focus

Structure-Activity Relationship (SAR) Studies for Biological Function

A thorough search for in vitro studies, cell-based assays, pathway modulation, and structure-activity relationships for CID 131863682 did not yield any specific results. Consequently, the creation of data tables and detailed research findings as requested is not feasible.

Analytical Methodologies for the Research and Characterization of 4 Dimethylamino Pyridine Tribromide

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of 4-(Dimethylamino)pyridine Tribromide. These techniques provide detailed information about the compound's atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 4-(Dimethylamino)pyridine Tribromide in solution. While direct NMR data for the tribromide salt is not extensively published, the expected spectra can be inferred from the well-documented spectra of its parent compound, 4-(Dimethylamino)pyridine (DMAP). chemicalbook.comspectrabase.com

¹H NMR: The proton NMR spectrum of the 4-(dimethylamino)pyridinium (B8497252) cation would exhibit characteristic signals. The protons on the pyridine (B92270) ring are expected to appear as distinct doublets in the aromatic region. The methyl protons of the dimethylamino group would present as a singlet, likely shifted downfield compared to free DMAP due to the electron-withdrawing effect of the protonated nitrogen. The presence of the hydrobromide would lead to a broad signal for the N-H proton.

The purity of the sample can also be assessed by the absence of signals corresponding to impurities.

Expected ¹H NMR Signals for 4-(Dimethylamino)pyridinium Cation
Protons
Pyridine ring protons
Dimethylamino protons
N-H proton
Expected ¹³C NMR Signals for 4-(Dimethylamino)pyridinium Cation
Carbons
Pyridine ring carbons
Dimethylamino carbons

Mass spectrometry is a vital technique for determining the molecular weight and fragmentation pattern of a compound. For 4-(Dimethylamino)pyridine Tribromide, the analysis would likely focus on the cationic component, the 4-(dimethylamino)pyridinium ion.

Due to the ionic nature and thermal lability of the tribromide salt, soft ionization techniques such as Electrospray Ionization (ESI) would be most appropriate. In positive ion mode ESI-MS, the primary ion observed would be that of the 4-(dimethylamino)pyridinium cation (C₇H₁₁N₂⁺), with a monoisotopic mass of approximately 123.09 Da. nih.govmassbank.eu The mass spectrum of the parent DMAP shows a strong molecular ion peak at m/z 122 under electron ionization, which upon protonation gives the 123 m/z value seen in ESI-MS. nih.govmassbank.eu

Fragmentation patterns observed in tandem MS (MS/MS) experiments on the [M+H]⁺ ion of DMAP can help in structural confirmation by showing characteristic losses of methyl groups or other fragments. massbank.eu While direct analysis of the intact tribromide salt by MS is challenging, the technique is crucial for identifying the organic cation.

Mass Spectrometry Data for the Cationic Part of CID 131863682
Ionization Technique
Expected m/z
Fragment Ions (from MS/MS of [DMAP+H]⁺)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within 4-(Dimethylamino)pyridine Tribromide.

Infrared (IR) Spectroscopy: An FTIR spectrum of 4-(Dimethylamino)pyridine Tribromide is available on PubChem, obtained using a KBr wafer technique. nih.gov The spectrum would display characteristic absorption bands corresponding to the vibrations of the 4-(dimethylamino)pyridinium cation. Key expected bands include N-H stretching vibrations, aromatic C-H stretching, C=C and C=N ring stretching vibrations, and C-N stretching of the dimethylamino group. A combined experimental and theoretical study on the vibrational structure of 4-N,N'-dimethylamino pyridine (4NN'DMAP) provides a basis for the assignment of these bands. nih.gov The presence of the tribromide anion (Br₃⁻) would be indicated by a weak absorption band in the far-IR region.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the molecule. The symmetric stretch of the Br-Br bonds in the tribromide ion is expected to be a strong band in the Raman spectrum. Studies on other organic ammonium (B1175870) tribromides confirm the utility of Raman spectroscopy in identifying the tribromide moiety. researchgate.net

Key Vibrational Modes for 4-(Dimethylamino)pyridine Tribromide
Vibrational Mode
N-H Stretch
Aromatic C-H Stretch
C=C and C=N Ring Stretch
C-N Stretch
Br-Br Stretch (Raman)

Chromatographic Methods for Separation and Quantification in Research Samples

Chromatographic techniques are essential for separating 4-(Dimethylamino)pyridine Tribromide from reaction mixtures and for quantifying its concentration. The choice of method depends on the stability and volatility of the compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds. Due to the nature of 4-(Dimethylamino)pyridine Tribromide, which can be unstable in solution and act as a brominating agent, direct analysis can be challenging. A common strategy would be to quantify the amount of the parent amine, 4-(Dimethylamino)pyridine (DMAP), which is often the species of interest in a reaction mixture after the tribromide has been consumed.

Several HPLC methods have been developed for the analysis of DMAP. fishersci.no A typical method would involve reversed-phase chromatography with a C18 or a similar column. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as trifluoroacetic acid or ammonium acetate (B1210297) to ensure good peak shape and retention of the basic analyte. fishersci.no Detection is commonly achieved using a UV detector at a wavelength where the pyridine ring exhibits strong absorbance.

Typical HPLC Parameters for the Analysis of the Parent Amine (DMAP)
Parameter
Stationary Phase
Mobile Phase
Detection

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of the ionic and thermally labile 4-(Dimethylamino)pyridine Tribromide by GC is not feasible. The high temperatures of the GC inlet and column would cause immediate decomposition of the salt.

However, GC can be employed to analyze the volatile parent compound, 4-(Dimethylamino)pyridine (DMAP). nih.gov This would be relevant in contexts where the DMAP is a reaction component or a product of the tribromide's reaction. The analysis would typically be carried out using a capillary column with a polar stationary phase. Detection can be achieved with a Flame Ionization Detector (FID) or, for greater specificity and sensitivity, a Mass Spectrometer (GC-MS). nih.gov In some cases, derivatization of DMAP might be performed to improve its chromatographic properties. It has been noted in studies on other volatile impurities that less volatile compounds like DMAP can be analyzed using direct injection GC-FID.

GC Parameters for the Analysis of the Parent Amine (DMAP)
Parameter
Column Type
Detector
Injection Mode

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 4-(Dimethylamino)pyridine Tribromide, this method provides unambiguous proof of its ionic nature, consisting of a 4-(dimethylamino)pyridinium cation (C₇H₁₁N₂⁺) and a tribromide anion (Br₃⁻). wikipedia.org

A detailed redetermination of its crystal structure provided corrected and refined data, superseding previous findings that had misinterpreted the unit cell dimensions. wikipedia.org The analysis was performed on a crystal at a low temperature of 100 K using Mo Kα radiation. wikipedia.org

The key findings from the crystallographic analysis reveal significant details about the compound's solid-state architecture:

Cation Structure : The 4-(dimethylamino)pyridinium cation is essentially planar, with a root-mean-square deviation of just 0.006 Å. wikipedia.org

Anion Structure : The tribromide anion is almost perfectly linear, with a Br—Br—Br bond angle of 179.31°. wikipedia.org

Inter-ionic Interactions : The cation and anion are connected through an N—H⋯Br hydrogen bond, a crucial interaction that helps define the crystal packing. wikipedia.org

The crystal studied was identified as a racemic twin. wikipedia.org The refined crystallographic data are summarized in the table below.

Interactive Table: Crystal Data and Structure Refinement for 4-(Dimethylamino)pyridinium Tribromide wikipedia.org

ParameterValue
Empirical FormulaC₇H₁₁N₂⁺·Br₃⁻
Formula Weight (Mᵣ)362.91 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 14.7253 (2) Åb = 17.6696 (3) Åc = 4.1689 (1) Å
Unit Cell Volume (V)1084.71 (4) ų
Z (Formula units/cell)4
Temperature100 K
RadiationMo Kα (λ = 0.71073 Å)
Calculated Density (Dₓ)2.222 Mg m⁻³
Absorption Coefficient (μ)11.11 mm⁻¹
Final R-factor [I > 2σ(I)]R1 = 0.019
wR (all data)wR2 = 0.040

Electrochemical Methods for Reactivity Analysis

While specific, detailed electrochemical studies exclusively focused on 4-(Dimethylamino)pyridine Tribromide are not prevalent in the surveyed literature, its reactivity can be effectively analyzed using electrochemical methods such as cyclic voltammetry (CV). This assertion is based on the known redox properties of its constituent ions and related pyridinium (B92312) perbromide compounds. wikipedia.orgrsc.org

4-(Dimethylamino)pyridine Tribromide is a salt of the tribromide anion (Br₃⁻), which is a well-established, electrochemically active species. wikipedia.org The tribromide/bromide (Br₃⁻/Br⁻) redox couple is a key component in various electrochemical systems, including dye-sensitized solar cells. rsc.org The reactivity of pyridinium perbromides is often compared to that of elemental bromine, highlighting their nature as strong oxidizing agents, a characteristic fundamentally tied to their redox potential. wikipedia.org

Cyclic voltammetry can be employed to probe the redox behavior of this compound. A typical CV experiment would involve scanning the potential of a working electrode in a solution of the compound and observing the resulting current. Such an analysis would provide key information on its reactivity:

Redox Potentials : The potentials at which oxidation and reduction peaks occur would quantify the electron-donating or -accepting power of the compound.

Electrochemical Reversibility : The separation between anodic and cathodic peak potentials and the ratio of their peak currents would indicate the stability and kinetics of the generated redox species.

Reaction Mechanism : By studying the effect of scan rate and solution pH on the voltammograms, insights into the mechanism of the redox process can be gained, such as determining if it is diffusion-controlled or involves preceding or succeeding chemical steps. researchgate.net

For instance, studies on other novel pyridinium bromide salts have successfully used cyclic voltammetry to investigate their electrochemical properties, demonstrating the utility of this method for characterizing the redox processes, the influence of pH, and the nature of the electrode reaction (whether it is diffusion or adsorption controlled). researchgate.net The use of an electrochemical cell as an alternative to pyridinium hydrobromide perbromide for post-column derivatization in analytical chromatography further links the chemical reactivity of these compounds to electrochemical processes.

Future Directions and Emerging Research Avenues for 4 Dimethylamino Pyridine Tribromide

Sustainable and Green Chemistry Approaches to Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new chemical processes. 4-(Dimethylamino)pyridine Tribromide, as a solid and thus more manageable alternative to liquid bromine, already aligns with the goal of reducing chemical hazards. wordpress.comwikipedia.org Future research is likely to focus on enhancing its green credentials in several ways.

One key area is the development of more sustainable synthetic routes to DMAPTB itself. Traditional methods for preparing similar reagents can involve hazardous materials and generate significant waste. Future approaches could explore atom-economical syntheses from bio-based feedstocks or processes that minimize solvent use and energy consumption, potentially employing mechanochemistry or other solvent-free techniques.

In terms of application, DMAPTB is well-positioned as a greener brominating reagent. The use of solid brominating agents like N-bromosuccinimide (NBS) is preferred over liquid bromine to avoid its toxicity and handling difficulties. wordpress.com DMAPTB offers similar advantages. Research can further optimize its use in environmentally benign solvent systems, such as water or bio-derived solvents, and in catalytic amounts to minimize waste. The development of reactions where DMAPTB can be used catalytically, or where the pyridinium (B92312) bromide byproduct can be efficiently recycled, would represent a significant advancement in sustainable chemistry.

Green Chemistry AspectPotential Research Focus for DMAPTB
Safer Reagents Further studies on the reduced hazards of DMAPTB compared to liquid Br₂.
Atom Economy Development of catalytic cycles involving DMAPTB to improve atom efficiency.
Benign Solvents Exploration of DMAPTB reactivity and stability in green solvents like water or ionic liquids.
Waste Reduction Designing processes for the efficient recovery and reuse of the 4-(Dimethylamino)pyridine hydrobromide byproduct.

Integration into Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor systems offer significant advantages in terms of safety, efficiency, and scalability, particularly for highly exothermic or hazardous reactions. chimia.ch The use of hazardous reagents like bromine can be made safer by generating and consuming them in situ within a continuous flow system. nih.gov

Future research will likely explore the integration of 4-(Dimethylamino)pyridine Tribromide into such systems. As a stable solid, it can be packed into reactor columns, allowing for controlled bromination reactions as substrates are flowed through. This approach would offer precise control over reaction time, temperature, and stoichiometry, potentially leading to higher yields and selectivities than traditional batch processes. researchgate.net The use of microreactors could be particularly beneficial for reactions where DMAPTB is used to generate other reactive intermediates. The ability to handle potentially unstable intermediates safely in a microfluidic device opens up new synthetic possibilities. core.ac.ukresearchgate.net

Development of Immobilized or Supported 4-(Dimethylamino)pyridine Tribromide Systems

The immobilization of reagents and catalysts on solid supports is a cornerstone of green chemistry, facilitating easy separation from the reaction mixture and enabling recycling. nih.gov While research has been conducted on polymer-supported 4-(dimethylamino)pyridine (DMAP) as a recyclable catalyst, the development of an immobilized form of DMAPTB is a logical and promising next step. scbt.comsigmaaldrich.combiosynth.com

Future work could involve attaching the 4-(dimethylamino)pyridinium (B8497252) moiety to various solid supports, such as polystyrene resins, silica, or magnetic nanoparticles, followed by treatment with bromine to generate the supported tribromide. academie-sciences.fr Such a system would combine the benefits of a solid brominating agent with the ease of recovery and reuse. Research would focus on optimizing the stability of the support under reaction conditions and evaluating the efficiency and recyclability of the immobilized reagent over multiple cycles. The development of crosslinked poly(vinylpyridinium hydrobromide perbromide) resins serves as a model for this approach. acs.org

Table of Potential Support Materials for DMAPTB Immobilization

Support Material Potential Advantages Research Challenges
Polystyrene Resins High loading capacity, well-established chemistry. Swelling in organic solvents, potential for leaching.
Silica Gel High surface area, thermal and mechanical stability. Lower functional group loading, potential for deactivation.
Magnetic Nanoparticles Easy separation using an external magnet, high surface area. Potential for aggregation, long-term stability.

Exploration of Novel Reactivity Modes and Applications

While primarily known as a brominating agent, the unique structure of DMAPTB suggests the potential for novel reactivity. The presence of the electron-donating dimethylamino group, the pyridinium ring, and the tribromide counter-ion could lead to unique catalytic or reactive properties.

One area of exploration is its use in multicomponent reactions or tandem catalytic cycles. For instance, a study on the direct synthesis of cinnamic acids utilized a combination of boron tribromide and 4-DMAP, the constituent parts of DMAPTB, to facilitate the reaction. researchgate.netresearchgate.net This suggests that DMAPTB could potentially mediate complex transformations beyond simple bromination.

Furthermore, the reaction of 4-(dimethylamino)pyridinium hydrobromide perbromide with cobalt salts to form novel coordination complexes indicates a potential role in inorganic and organometallic chemistry. researchgate.net Future research could investigate its reactivity with a wider range of metals and its application in catalysis, potentially for oxidation or other transformations. The ability of the related pyridinium tribromide to catalyze the oxidation of sulfides is an example of such expanded reactivity. chemicalbook.com

Role in Advanced Materials Science and Polymer Chemistry

The parent compound, 4-(dimethylamino)pyridine (DMAP), is already used as a catalyst in polymer synthesis, for example, in controlling the chain length of polylactides. fishersci.se This precedent suggests that DMAPTB could also find applications in this field. It could be used for the bromination of monomers to create flame-retardant polymers or to introduce functional handles for further polymer modification.

Research into the synthesis of polymers with specific electronic or optical properties is another promising avenue. For example, DMAP has been used in the synthesis of methacrylamides containing oligoaniline side chains, which are of interest for conducting polymers. benicewiczgroup.com DMAPTB could potentially be used to modify these or other polymer backbones to tune their material properties. The use of polymer-bound DMAP as a catalyst also highlights the synergy between DMAP chemistry and polymer science. scbt.comsigmaaldrich.com

Interdisciplinary Research with Biological and Physical Sciences

The intersection of chemistry with biological and physical sciences offers exciting opportunities for DMAPTB. There is evidence that polymer-bound DMAP possesses antibacterial and anti-inflammatory properties. biosynth.com This raises the question of whether DMAPTB or compounds synthesized using it could have interesting biological activities. Cinnamic acid derivatives, which can be synthesized using a system involving DMAP and boron tribromide, are known to have a range of biological effects, including antibacterial and antifungal properties. researchgate.netencyclopedia.pub

In the realm of physical sciences, the study of the physicochemical properties of DMAPTB and its reaction products could yield fundamental insights. The formation of a cobalt-bromo complex with a bromine-substituted 4-(dimethylamino)pyridine ligand, resulting from a reaction with DMAPTB, points to complex chemical transformations and structures that warrant further investigation through techniques like X-ray crystallography and spectroscopy. researchgate.net Understanding the kinetics and mechanisms of reactions involving DMAPTB will also be crucial for optimizing its applications and uncovering new reactivity.

Q & A

Basic Research Questions

Q. How to formulate research questions for studies involving CID 131863682?

  • Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions . For example:

  • Population: Reaction systems requiring bromination.
  • Intervention: Use of this compound as a brominating agent.
  • Comparison: Efficiency vs. other tribromide reagents.
  • Outcome: Yield, selectivity, and reaction kinetics.
    • Ensure questions are narrow, resolvable, and avoid binary answers (e.g., "How does steric hindrance influence this compound's reactivity in aromatic bromination?") .

Q. What experimental design considerations are critical for studies using this compound?

  • Control groups : Include reactions without the reagent to isolate its role.
  • Replication : Conduct triplicate trials to assess reproducibility .
  • Safety protocols : Address hazards (e.g., corrosive properties, H314-H318 GHS codes) with proper PPE and ventilation .
  • Characterization : Report melting point (129–132°C) and purity (97%) to validate reagent quality .

Q. How to conduct a literature review for this compound-related research?

  • Use Google Scholar and academic databases (e.g., PubMed, Reaxys) with keywords like "4-(dimethylamino)pyridine tribromide synthetic applications."
  • Prioritize primary sources and track citations to identify recent advancements .

Q. What methods are effective for data collection in reaction optimization studies?

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, stoichiometry).
  • Analytical techniques : Monitor reactions via TLC, HPLC, or NMR.
  • Data instruments : Standardize protocols for recording yields and side products .

Advanced Research Questions

Q. How to resolve contradictions in experimental data involving this compound?

  • Principal contradiction analysis : Identify the dominant factor (e.g., reagent purity vs. solvent polarity) influencing outcomes. Use statistical tools (ANOVA) to isolate variables .
  • Comparative studies : Replicate conflicting experiments under identical conditions to verify reproducibility .

Q. What strategies ensure reproducibility in this compound-mediated synthesis?

  • Detailed protocols : Document reagent storage conditions (e.g., desiccated, dark) and handling procedures.
  • Supplementary materials : Provide raw data (e.g., NMR spectra, chromatograms) in supporting information .
  • Collaborative validation : Partner with independent labs to cross-verify results .

Q. How to integrate contradictory findings from prior studies into new hypotheses?

  • Systematic comparison : Tabulate reaction conditions and outcomes from literature (e.g., solvent effects on yield).
  • Meta-analysis : Use software like RevMan to identify trends or biases in published data .

Q. What advanced analytical methods characterize this compound’s reactivity?

  • Spectroscopic techniques :

MethodApplicationKey Parameters
NMRStructural confirmationδ (ppm) for pyridine protons
IRFunctional groupsStretching frequencies (C-N, Br-Br)
  • Thermal analysis : DSC to study decomposition pathways .

Methodological Guidelines

  • Ethical compliance : Disclose funding sources and conflicts of interest in publications .
  • Manuscript structure : Follow IMRAD format (Introduction, Methods, Results, Discussion) with a focus on data interpretation over repetition .
  • Citation practices : Use DOI links for primary sources and avoid over-reliance on secondary literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.